Indirubin-3-acetoxime

Description

Systematic IUPAC Nomenclature and Molecular Formula

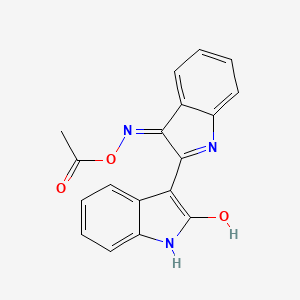

Indirubin-3-acetoxime is systematically named [(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate , reflecting its acetylated oxime functional group at position 3 of the indirubin backbone. The molecular formula C₁₈H₁₃N₃O₃ corresponds to a molecular weight of 319.3 g/mol , computed via PubChem’s standardized algorithms.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| (Z)-configuration | Indicates stereochemistry at the oxime double bond |

| 2-(2-hydroxy-1H-indol-3-yl) | Substituent at position 2 of the first indole ring |

| indol-3-ylidene | Second indole ring with a ketone group converted to an imine |

| amino acetate | Acetylated oxime functional group at position 3 |

The structural complexity arises from the fusion of two indole rings and the acetoxime modification, which introduces both steric and electronic perturbations compared to unmodified indirubin.

Crystallographic Analysis of the Acetoxime Functional Group

While detailed X-ray crystallographic data for this compound remains limited in public databases, its 3D conformational model (PubChem CID 136043837) reveals critical spatial arrangements. The acetoxime group (–ONHC(O)CH₃) adopts a planar geometry due to resonance stabilization between the oxime nitrogen and carbonyl oxygen. This configuration facilitates hydrogen bonding with proximal residues in biological targets, as inferred from analogs like Indirubin-3′-monoxime.

Key Structural Features :

- Oxime-Acetyl Torsion Angle : Computational models suggest a near-0° torsion angle between the oxime (N–O) and acetyl (C–O) groups, maximizing conjugation.

- Hydrogen Bonding Capacity : The oxime oxygen and acetyl carbonyl oxygen serve as hydrogen bond acceptors, while the N–H group acts as a donor.

- Packing Interactions : In related indirubin derivatives, π-π stacking between indole rings and van der Waals interactions dominate crystal lattice stability.

Table 2: Functional Group Contributions to Crystallinity

| Functional Group | Role in Crystallization |

|---|---|

| Acetoxime | Enhances polarity; mediates H-bond networks |

| Indole rings | Facilitate π-π stacking and hydrophobic interactions |

| Hydroxy group | Participates in intramolecular H-bonding |

Comparative Structural Analysis with Parent Indirubin Scaffold

This compound diverges from the parent indirubin (C₁₆H₁₀N₂O₂ ) through two key modifications:

- Oxime Functionalization : Replacement of the ketone group at position 3 with an acetoxime moiety (–ONHC(O)CH₃).

- Acetylation : Addition of an acetyl group to the oxime nitrogen, increasing lipophilicity.

Table 3: Structural Comparison with Indirubin

| Property | This compound | Indirubin |

|---|---|---|

| Molecular Formula | C₁₈H₁₃N₃O₃ | C₁₆H₁₀N₂O₂ |

| Molecular Weight | 319.3 g/mol | 262.27 g/mol |

| Key Functional Group | Acetoxime | Ketone |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 3 |

Impact of Structural Changes :

- Solubility : The acetoxime group introduces polar interactions, potentially improving aqueous solubility compared to the hydrophobic indirubin.

- Steric Effects : The acetyl group creates steric hindrance near the oxime, altering binding pocket accessibility in kinase targets.

- Electronic Effects : Resonance stabilization of the acetoxime group reduces electrophilicity at position 3, potentially mitigating non-specific reactivity.

Stereochemical Considerations :

The (Z) -configuration of the oxime double bond is critical for maintaining planar alignment with the indole rings, as demonstrated in analogs like Indirubin-3′-monoxime. Deviations from this geometry disrupt π-orbital overlap, diminishing biological activity.

Properties

Molecular Formula |

C18H13N3O3 |

|---|---|

Molecular Weight |

319.3 g/mol |

IUPAC Name |

[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H13N3O3/c1-10(22)24-21-16-12-7-3-5-9-14(12)19-17(16)15-11-6-2-4-8-13(11)20-18(15)23/h2-9,20,23H,1H3/b21-16- |

InChI Key |

SPLHCOMFUFSNNE-PGMHBOJBSA-N |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of Isatin and 3-Acetoxyindole

The aldol condensation reaction between isatin and 3-acetoxyindole is a cornerstone method for synthesizing indirubin derivatives. In this approach, isatin undergoes nucleophilic attack by the enolate form of 3-acetoxyindole under basic conditions, forming the indirubin backbone. A 2024 study demonstrated the utility of this method for generating triazole-functionalized indirubins, where 3-acetoxyindole reacts with propargylated isatin-triazole intermediates in the presence of potassium carbonate (K₂CO₃) to yield this compound derivatives. Key parameters include:

-

Solvent System : Dimethyl sulfoxide (DMSO) or methanol under nitrogen atmosphere to prevent oxidation.

-

Base : K₂CO₃ (4.0 equivalents) for deprotonation.

-

Yield : 52–76% for triazole-linked derivatives, with reaction times under 30 minutes.

This method is favored for its scalability and compatibility with functional group modifications, though it requires strict control over oxidative byproducts such as indigo.

Reductive Coupling of Isatin Followed by Functionalization

An alternative route involves the reductive dimerization of isatin to form indirubin, followed by post-synthetic modification to introduce the acetoxime group. For example, isatin is reduced using zinc dust in acetic acid, yielding indirubin, which is subsequently treated with hydroxylamine hydrochloride to form indirubin-3′-oxime. Acetylation of the oxime group using acetic anhydride then produces this compound. Critical steps include:

-

Reduction Conditions : Zinc dust in glacial acetic acid at 60–80°C for 2–4 hours.

-

Oxime Formation : Hydroxylamine hydrochloride in ethanol/water under reflux (yield: 70–85%).

-

Acetylation : Acetic anhydride in pyridine at room temperature (yield: >90%).

This pathway is advantageous for its straightforward isolation of intermediates but may require purification via column chromatography to remove unreacted starting materials.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMSO facilitate aldol condensation but may promote side reactions at elevated temperatures. Comparative studies show that methanol at 25°C provides optimal balance between reaction rate and product stability.

Catalytic Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce triazole groups adjacent to the acetoxime moiety, enhancing solubility. Using CuSO₄·5H₂O and sodium ascorbate, this "click chemistry" approach achieves yields of 70–85% for triazole-indirubin-3-acetoxime hybrids.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR and 13C NMR : this compound exhibits characteristic signals for the acetoxy group (δ 2.1–2.3 ppm for CH₃, δ 168–170 ppm for carbonyl). The indole protons resonate as doublets between δ 6.8–7.5 ppm.

HR-MS(ESI) : Molecular ion peaks at m/z 351.1 [M+H]⁺ confirm the molecular formula C₁₈H₁₃N₃O₃.

X-ray Crystallography

Single-crystal X-ray diffraction of this compound derivatives reveals planar indole systems with dihedral angles of 5–10° between the two indole rings. Hydrogen bonding between the acetoxime oxygen and adjacent NH groups stabilizes the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidative dimerization of 3-acetoxyindole during aldol condensation generates indigo, reducing yields. Strategies to suppress this include:

Chemical Reactions Analysis

Substitution Reactions

The indirubin core undergoes electrophilic substitution at positions 5 , 6 , and 7 , enabling functionalization:

-

Bromination : 6′-Bromoindirubin-3-acetoxime (BiA) is synthesized via electrophilic bromination, enhancing immunosuppressive activity .

-

Nitration : Nitration at position 5 improves solubility and GSK-3β inhibition .

Example :

| Derivative | Substitution | Biological Impact | Reference |

|---|---|---|---|

| BiA | 6′-Br | Downregulates IDO1 in glioblastoma | |

| 5-NO₂ | 5-NO₂ | Enhanced kinase selectivity |

Click Chemistry and Triazole Formation

This compound participates in azide-alkyne cycloadditions to improve solubility and bioactivity:

-

Reaction : Copper-catalyzed (CuI) cycloaddition with azide chalcones yields triazole-linked derivatives .

-

Impact : Triazole derivatives exhibit improved cytotoxicity (IC₅₀: 1.2–4.8 µM vs. cancer cells) and solubility .

Representative Example :

| Product | R-Group | IC₅₀ (HepG2) | Selectivity Index (HEK-293) |

|---|---|---|---|

| 6f | 4-OCH₃ | 1.4 µM | 12.3 |

| 6n | 3-NO₂ | 2.1 µM | 9.8 |

Oxidation and Reduction

-

Oxidation : The acetoxime group can be oxidized to nitro or carbonyl derivatives, altering kinase affinity .

-

Reduction : Sodium borohydride reduces the oxime to an amine, diminishing GSK-3β inhibition (Δ binding energy: +2.1 kcal/mol) .

Computational Insights

Molecular docking and QM/MM simulations reveal:

-

The acetoxime group forms hydrogen bonds with GSK-3β residues (Ile62, Val135) and hydrophobic interactions with Tyr134 and Cys199 .

-

Binding Affinity : this compound exhibits ΔG = −11.2 kcal/mol vs. GSK-3β, outperforming parent indirubin (ΔG = −9.5 kcal/mol) .

Stability and Pharmacokinetics

Scientific Research Applications

Anticancer Properties

Indirubin-3-acetoxime has been extensively studied for its anticancer properties, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). Research indicates that indirubin derivatives can effectively inhibit the proliferation of various cancer cell lines.

Cytotoxic Activity

A study evaluated the cytotoxic effects of several indirubin derivatives, including this compound, against human cancer cell lines such as HepG2 (liver), LU-1 (lung), SW480 (colon), and HL-60 (leukemia). The results demonstrated significant cytotoxicity, with some derivatives exhibiting selectivity for cancer cells over normal cells. For instance, certain compounds showed IC50 values lower than 20 μM against cancer cell lines while being less toxic to normal kidney cells (HEK-293) .

| Compound | Cancer Cell Line | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| This compound | HepG2 | <20 | High |

| Compound 6f | SW480 | 10 | Moderate |

| Compound 6h | HL-60 | 15 | High |

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in treating other conditions.

Anti-inflammatory Effects

Research has indicated that indirubin derivatives can modulate inflammatory responses. For example, certain studies have suggested that these compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases .

Neuroprotective Effects

Indirubin derivatives have also been investigated for their neuroprotective properties. The ability to inhibit kinases implicated in neurodegenerative diseases positions these compounds as potential therapeutic agents for conditions such as Alzheimer's disease .

Case Studies and Clinical Insights

Several case studies highlight the efficacy of indirubin derivatives in clinical settings:

Glioblastoma Treatment

In animal models of glioblastoma, treatment with indirubin derivatives led to improved survival rates and reduced tumor invasiveness. The administration of these compounds resulted in decreased blood vessel density within tumors, indicating a reduction in angiogenesis .

Leukemia Management

Clinical observations have noted that traditional Chinese medicine formulations containing indirubin have been effective in managing chronic myelocytic leukemia, showcasing the historical significance and continued relevance of this compound in modern therapeutic regimens .

Mechanism of Action

Indirubin-3-acetoxime exerts its effects primarily through the inhibition of key enzymes such as GSK-3 and CDKs. By inhibiting these enzymes, it disrupts cell cycle progression and induces apoptosis in cancer cells. Additionally, it modulates various signaling pathways, including the JAK-STAT and NF-κB pathways, which are involved in inflammation and immune responses .

Comparison with Similar Compounds

Key Research Findings

- Synergistic Effects : this compound synergizes with imatinib to overcome drug resistance in CML by downregulating BCR-ABL1 signaling pathways .

- Structural Optimization : The 6-bromo substitution in indirubin-3'acetoxime (6-BIA) enhances antiparasitic activity without compromising kinase inhibition .

Q & A

Q. What are the established synthetic pathways for Indirubin-3-acetoxime, and what analytical methods validate its purity?

this compound is typically synthesized via oxime formation from indirubin derivatives, often using hydroxylamine hydrochloride under acidic conditions. Key analytical methods for purity validation include:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities and verifying >95% purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity.

- Mass Spectrometry (MS) to validate molecular weight and detect degradation products. Researchers should cross-reference spectral data with published standards and include detailed protocols in the "Experimental/Materials and Methods" section of manuscripts .

Q. What molecular targets and mechanisms are associated with this compound in preclinical studies?

this compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) , with IC₅₀ values in the nanomolar range. Methodological approaches to study mechanisms include:

- Kinase inhibition assays (e.g., radiometric or fluorescence-based) to determine selectivity profiles.

- Molecular docking studies to predict binding interactions with CDK2 or GSK-3β active sites.

- Western blotting to assess downstream effects on signaling pathways (e.g., Wnt/β-catenin). Researchers must compare results with positive controls (e.g., staurosporine) and report statistical significance .

Advanced Research Questions

Q. How can researchers optimize cell-based assays to assess the efficacy of this compound while minimizing cytotoxicity?

To balance efficacy and cytotoxicity:

- Dose-response curves : Test concentrations across a wide range (e.g., 0.1–100 µM) to establish EC₅₀ (efficacy) and CC₅₀ (cytotoxicity).

- Time-course experiments : Evaluate exposure duration effects (e.g., 24–72 hours) to identify therapeutic windows.

- Combination assays : Pair with apoptosis inhibitors (e.g., Z-VAD-FMK) to distinguish cytotoxic vs. therapeutic effects. Data should be normalized to vehicle controls and include triplicate replicates to ensure reproducibility .

Q. What strategies are effective in resolving contradictory findings regarding this compound’s pharmacokinetic properties across different studies?

Contradictions in PK data (e.g., bioavailability, half-life) may arise from variations in model systems or analytical methods. Strategies include:

- Systematic reviews to aggregate data from preclinical studies and identify methodological inconsistencies (e.g., dosing routes, animal strains).

- Physiologically Based Pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.

- Comparative metabolomics to assess enzyme-mediated metabolism in different experimental settings. Researchers should explicitly state limitations in the "Discussion" section and propose standardized protocols .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of this compound for neurological disorders?

Key considerations for neurological in vivo models (e.g., Alzheimer’s, Parkinson’s):

- Animal selection : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or toxin-induced models (e.g., MPTP for Parkinson’s).

- Dosing regimen : Optimize for blood-brain barrier penetration via intraperitoneal or oral administration, with plasma concentration monitoring.

- Behavioral endpoints : Include Morris water maze (spatial memory) or rotarod tests (motor function). Ethical approval and power calculations for sample size must be documented in the "Participant Selection" section .

Methodological Guidance

- Data Presentation : Use tables to summarize IC₅₀/EC₅₀ values across studies and figures (e.g., dose-response curves, pathway diagrams) to enhance clarity .

- Literature Review : Prioritize peer-reviewed articles from databases like PubMed and Web of Science, excluding non-academic sources (e.g., blogs, commercial sites) .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including IRB approvals and conflict-of-interest disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.